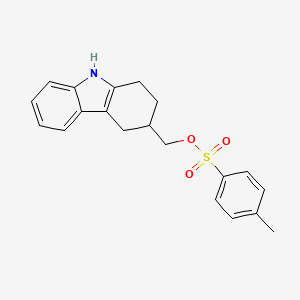
2,3,4,9-tetrahydro-1H-carbazol-3-ylmethyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethyl 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethyl 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
-
Formation of 2,3,4,9-Tetrahydro-1H-carbazole: : This intermediate can be synthesized by the reduction of carbazole using hydrogenation methods. The reaction is typically carried out in the presence of a palladium catalyst under hydrogen gas at elevated temperatures and pressures .
-
Methylation: : The next step involves the methylation of the 3-position of the tetrahydrocarbazole ring. This can be achieved using methyl iodide (CH3I) in the presence of a strong base such as potassium carbonate (K2CO3) .
-
Sulfonation: : The final step is the sulfonation of the methylated tetrahydrocarbazole. This is done by reacting the compound with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives .
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound .
-
Substitution: : The sulfonate group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethyl 4-methylbenzenesulfonate has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties .
-
Organic Electronics: : Due to its unique electronic properties, it is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
-
Materials Science: : The compound is investigated for its potential in creating novel materials with specific optical and electronic characteristics .
作用機序
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound may interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
-
Pathways Involved: : It may modulate signaling pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A simpler derivative with similar structural features but lacking the sulfonate group.
5,6,7,8-Tetrahydrocarbazole: Another derivative with hydrogenation at different positions on the carbazole ring.
Uniqueness
2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethyl 4-methylbenzenesulfonate is unique due to the presence of the sulfonate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
40496-57-9 |
|---|---|
分子式 |
C20H21NO3S |
分子量 |
355.5 g/mol |
IUPAC名 |
2,3,4,9-tetrahydro-1H-carbazol-3-ylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H21NO3S/c1-14-6-9-16(10-7-14)25(22,23)24-13-15-8-11-20-18(12-15)17-4-2-3-5-19(17)21-20/h2-7,9-10,15,21H,8,11-13H2,1H3 |
InChIキー |
XBHFGSVNMRHGPO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC3=C(C2)C4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




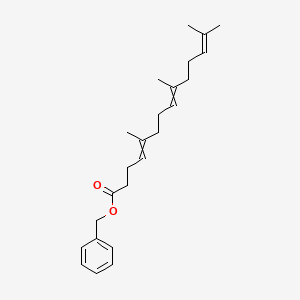
![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)
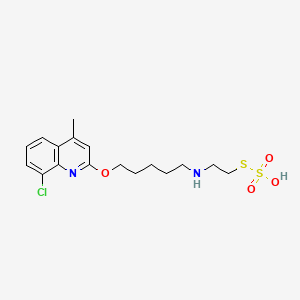
![1h-Pyrimido[5,4-c][1,2,5]oxadiazine](/img/structure/B14674050.png)
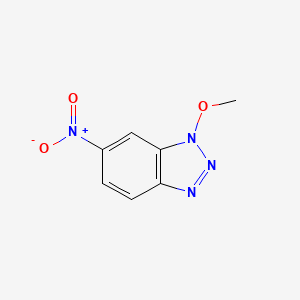
![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)
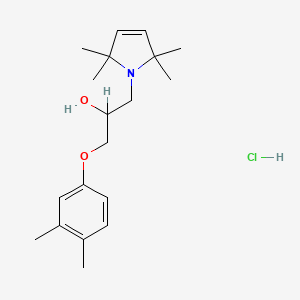
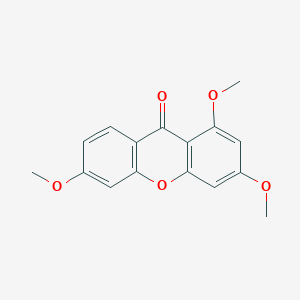
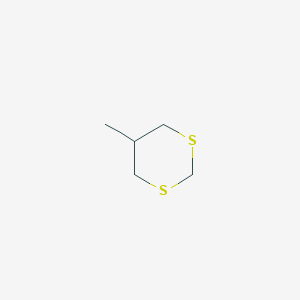
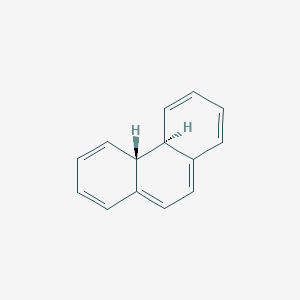

![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)
